Acetic acid, trifluoro-, 2,4-xylyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, trifluoro-, 2,4-xylyl ester, also known as TFA-X, is a widely used reagent in organic synthesis. It is a colorless liquid with a pungent odor and is used as a solvent in various chemical reactions. TFA-X is a derivative of trifluoroacetic acid and 2,4-xylenol. This compound has several applications in scientific research, including in the synthesis of peptides, oligonucleotides, and other organic compounds.
Mechanism Of Action
The mechanism of action of Acetic acid, trifluoro-, 2,4-xylyl ester is not well understood. However, it is believed that Acetic acid, trifluoro-, 2,4-xylyl ester reacts with the amino group of the protected amino acid, forming a stable bond. This protects the amino acid from unwanted reactions during the synthesis process. The protecting group can be removed at a later stage by treatment with a suitable reagent.
Biochemical And Physiological Effects
Acetic acid, trifluoro-, 2,4-xylyl ester is not used in biochemical or physiological studies. Therefore, there is no information available on its effects on living organisms.
Advantages And Limitations For Lab Experiments
Acetic acid, trifluoro-, 2,4-xylyl ester has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Acetic acid, trifluoro-, 2,4-xylyl ester is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, Acetic acid, trifluoro-, 2,4-xylyl ester has some limitations. It is a toxic compound that can cause skin irritation and respiratory problems if not handled properly. Additionally, Acetic acid, trifluoro-, 2,4-xylyl ester is expensive, which can limit its use in large-scale synthesis reactions.
Future Directions
There are several future directions for research on Acetic acid, trifluoro-, 2,4-xylyl ester. One area of research could focus on the development of more efficient and cost-effective synthesis methods for Acetic acid, trifluoro-, 2,4-xylyl ester. Another area of research could focus on the use of Acetic acid, trifluoro-, 2,4-xylyl ester in the synthesis of new organic compounds with potential applications in medicine and other fields. Additionally, research could be conducted on the mechanism of action of Acetic acid, trifluoro-, 2,4-xylyl ester and its potential effects on living organisms.
Synthesis Methods
Acetic acid, trifluoro-, 2,4-xylyl ester can be synthesized by reacting 2,4-xylenol with trifluoroacetic anhydride. The reaction takes place in the presence of a catalyst, such as pyridine. The resulting product is purified by distillation or column chromatography.
Scientific Research Applications
Acetic acid, trifluoro-, 2,4-xylyl ester has several applications in scientific research. It is commonly used as a protecting group for amino acids in peptide synthesis. Acetic acid, trifluoro-, 2,4-xylyl ester is also used as a reagent in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research. Additionally, Acetic acid, trifluoro-, 2,4-xylyl ester is used in the synthesis of other organic compounds, such as esters and ethers.
properties
CAS RN |
1814-00-2 |
---|---|
Product Name |
Acetic acid, trifluoro-, 2,4-xylyl ester |
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.17 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-4-8(7(2)5-6)15-9(14)10(11,12)13/h3-5H,1-2H3 |
InChI Key |
KOKOLVUYBJEBGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.